Chloropent
Description
Overview of Chlorinated Organic Compounds in Synthetic Chemistry
Chlorinated organic compounds, particularly chlorinated aliphatic hydrocarbons (CAHs), are a family of chemical compounds that have found extensive use as organic solvents. regenesis.comencyclopedia.pub Their utility in synthetic chemistry stems from their specific chemical and physical properties. For instance, 1-chloropentane (B165111) is utilized as an intermediate in the synthesis of a variety of other organic compounds, including pharmaceuticals and agrochemicals. nbinno.comguidechem.com The reactivity of halogenated aliphatic compounds like chloropentane can be moderate to very high. chemicalbook.com This reactivity makes them valuable reagents for introducing new functional groups into a molecule through reactions such as nucleophilic substitution and elimination. guidechem.com
The properties of these compounds, such as boiling point and density, are influenced by the presence of the chlorine atom. For example, 1-chloropentane has a boiling point of approximately 108°C and is less dense than water. nbinno.comchemicalbook.com These characteristics are crucial for their application in various industrial processes, often in roles requiring a non-polar solvent. nbinno.com The controlled chlorination of alkanes like pentane (B18724) is a method for producing these compounds, a process that necessitates careful management to achieve the desired product. nbinno.commasterorganicchemistry.com
Structural Diversity and Nomenclature of Chloropent Derivatives
The chlorination of pentane can result in a mixture of monochlorinated products, which are structural isomers of one another. pearson.comyoutube.com This diversity arises from the fact that hydrogen atoms on different carbon atoms within the pentane molecule can be substituted by a chlorine atom. pearson.com For n-pentane, there are three possible constitutional isomers for monochlorination: 1-chloropentane, 2-chloropentane (B1584031), and 3-chloropentane (B1594929). masterorganicchemistry.compearson.com
The naming of these chloropentane derivatives follows the systematic rules of IUPAC nomenclature. youtube.comquora.com The process involves identifying the longest continuous carbon chain (in this case, pentane) and numbering it from the end that gives the substituent (the chlorine atom) the lowest possible number. quora.com The name is then constructed by indicating the position of the chlorine atom with a number, followed by the prefix "chloro-" and the name of the parent alkane. youtube.com
For instance, if the chlorine is on the first carbon, it is named 1-chloropentane. If it is on the second, it is 2-chloropentane. quora.com The existence of stereoisomers further adds to the structural diversity. For example, 2-chloropentane is a chiral molecule and can exist as a pair of enantiomers. stackexchange.com Research has even explored the stereoisomerism of 1-chloropentane pairs on silicon surfaces, identifying asymmetric and symmetric configurations with different reactivities. rsc.orgrsc.org
Below is a data table summarizing the primary isomers of monochlorinated n-pentane:
| IUPAC Name | Molecular Formula | Boiling Point (°C) |
| 1-Chloropentane | C₅H₁₁Cl | 108 wikipedia.org |
| 2-Chloropentane | C₅H₁₁Cl | 94-95 chemsynthesis.com |
| 3-Chloropentane | C₅H₁₁Cl | 96-97 |
Data for 3-chloropentane is based on typical trends as specific search results were not available.
Historical Context and Significance of Chlorinated Aliphatic Compounds
Chlorinated aliphatic hydrocarbons became prevalent starting in the 1960s, primarily used for degreasing in industries such as dry cleaning, electronics, and industrial manufacturing. regenesis.com Compounds like perchlorethylene (PCE) and trichloroethylene (B50587) (TCE) are among the most common examples. regenesis.com The production of these and other chlorinated hydrocarbons, such as chloromethane, dichloromethane, chloroform, and carbon tetrachloride, is often achieved through the industrial chlorination of alkanes. masterorganicchemistry.com
The study of these compounds has also been significant in the development of chemical theory, particularly in understanding reaction mechanisms like free-radical halogenation. masterorganicchemistry.compearson.com This process involves initiation, propagation, and termination steps to form alkyl halides. pearson.com The flammability of many aliphatic compounds has also led to their widespread use as fuels. wikipedia.org While the primary focus here is on their chemical properties, it is the combination of their reactivity and physical characteristics that has cemented the significance of chlorinated aliphatic compounds in both industrial applications and academic research. regenesis.comnbinno.comguidechem.com
Structure
2D Structure
Properties
CAS No. |
39373-60-9 |
|---|---|
Molecular Formula |
C13H21Cl3MgN2NaO9S+ |
Molecular Weight |
535 g/mol |
IUPAC Name |
magnesium;sodium;5-ethyl-5-pentan-2-yl-1,3-diazinane-2,4,6-trione;2,2,2-trichloroethane-1,1-diol;sulfate |
InChI |
InChI=1S/C11H18N2O3.C2H3Cl3O2.Mg.Na.H2O4S/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;3-2(4,5)1(6)7;;;1-5(2,3)4/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);1,6-7H;;;(H2,1,2,3,4)/q;;+2;+1;/p-2 |
InChI Key |
FKHVEXUWEQFKCJ-UHFFFAOYSA-L |
SMILES |
CCCC(C)C1(C(=O)NC(=O)NC1=O)CC.C(C(Cl)(Cl)Cl)(O)O.[O-]S(=O)(=O)[O-].[Na+].[Mg+2] |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=O)NC1=O)CC.C(C(Cl)(Cl)Cl)(O)O.[O-]S(=O)(=O)[O-].[Na+].[Mg+2] |
Synonyms |
chloropent Equithesin |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Chloropent Derived Compounds
Direct Halogenation Approaches for Pentane (B18724) Skeletons
Direct chlorination of a pentane backbone represents the most straightforward approach to creating a carbon-chlorine bond. However, the inherent challenge lies in controlling the position and, when applicable, the stereochemistry of the newly introduced chloro group.
Regioselective Chlorination of Pentane Precursors
The free-radical chlorination of n-pentane is a classic example of a substitution reaction that typically yields a mixture of products. pearson.comsavemyexams.comlibretexts.org Due to the presence of different types of hydrogen atoms (primary at C1/C5 and secondary at C2/C3/C4), the reaction is difficult to control and results in a statistical mixture of isomeric monochlorinated pentanes, along with poly-chlorinated byproducts. pearson.comncert.nic.inyoutube.com The three possible monochlorinated products are 1-chloropentane (B165111), 2-chloropentane (B1584031), and 3-chloropentane (B1594929). pearson.comyoutube.com
The distribution of these products is influenced by the number of each type of hydrogen and their relative reactivity. Secondary hydrogens are abstracted by chlorine radicals more readily than primary hydrogens. libretexts.orgpearson.com For instance, it is reported that a chlorine atom abstracts a secondary hydrogen approximately 4.5 times faster than a primary hydrogen. pearson.com This inherent reactivity difference provides a slight preference for substitution at internal carbons, but the reaction remains poorly selective for producing a single isomer in high yield. chem-station.com
Table 1: Product Distribution in Free-Radical Chlorination of n-Pentane This interactive table shows the predicted product ratios based on relative reactivity.
| Product | Hydrogen Type | Number of Hydrogens | Relative Reactivity Factor | Calculated Relative Amount | Percentage of Mixture |
|---|---|---|---|---|---|
| 1-Chloropentane | Primary (1°) | 6 | 1 | 6.0 | ~18% |
| 2-Chloropentane | Secondary (2°) | 4 | 4.5 | 18.0 | ~55% |
| 3-Chloropentane | Secondary (2°) | 2 | 4.5 | 9.0 | ~27% |
| Total | 12 | 33.0 | 100% |
Advanced methods have been developed to achieve greater regioselectivity. One promising strategy involves the use of N-chloroamides under visible light irradiation. researchgate.net These reagents can engage in sterically and electronically dictated C-H functionalization, allowing for the chlorination of complex molecules with greater site-selectivity than traditional methods using elemental chlorine. researchgate.net This approach offers a more controlled pathway for targeting specific C-H bonds within a hydrocarbon framework.
Functional Group Interconversions Involving Chloropent-Derived Scaffolds
An alternative to direct C-H chlorination is the transformation of other functional groups on a pentane skeleton into a chloro group. This is often a more reliable and selective method for preparing specific isomers.
Halogenation of Unsaturated Pentane Systems (Alkenes, Alkynes)
Unsaturated pentanes, such as pentenes and pentynes, are versatile precursors for the synthesis of specific chloropentane isomers via electrophilic addition reactions.
The reaction of hydrogen chloride (HCl) with pentenes follows Markovnikov's rule, where the proton adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation intermediate. youtube.comnih.gov
1-Pentene (B89616): Addition of HCl to 1-pentene yields 2-chloropentane as the major product. The reaction proceeds through a more stable secondary carbocation at the C2 position, which is then attacked by the chloride ion. youtube.comnih.gov
2-Pentene: The hydrochlorination of 2-pentene, a symmetrical alkene, results in a mixture of two products: 2-chloropentane and 3-chloropentane, in nearly equal amounts. acs.orgnih.gov This is because the initial protonation can occur at either C2 or C3, both of which lead to a secondary carbocation of similar stability. acs.org
Conjugated dienes, such as 1,3-pentadiene, undergo electrophilic addition to yield a mixture of 1,2- and 1,4-addition products. The reaction with HCl proceeds via a resonance-stabilized allylic carbocation, leading to products like 4-chloro-2-pentene. nih.gov
Alkynes can also be hydrochlorinated. The reaction of 1-pentyne (B49018) with one equivalent of HCl, following Markovnikov's rule, produces 2-chloro-1-pentene. chemicalbook.com If two equivalents of HCl are used, a second addition occurs, yielding the geminal dihalide, 2,2-dichloropentane. masterorganicchemistry.comsciencemadness.org
Table 2: Products from Hydrochlorination of Unsaturated Pentanes This interactive table summarizes the major products from the addition of HCl to various pentene and pentyne isomers.
| Reactant | Reagent | Major Product(s) | Key Principle |
|---|---|---|---|
| 1-Pentene | 1 eq. HCl | 2-Chloropentane youtube.comnih.gov | Markovnikov's Rule |
| 2-Pentene | 1 eq. HCl | 2-Chloropentane & 3-Chloropentane acs.orgnih.gov | Formation of two stable secondary carbocations |
| 1-Pentyne | 1 eq. HCl | 2-Chloro-1-pentene chemicalbook.com | Markovnikov's Rule |
| 1-Pentyne | 2 eq. HCl | 2,2-Dichloropentane masterorganicchemistry.comsciencemadness.org | Double Markovnikov Addition |
| 1,3-Pentadiene | 1 eq. HCl | 4-Chloro-2-pentene (1,4-adduct) & others | Allylic Carbocation Intermediate nih.gov |
Synthesis via Organometallic Reagents
Organometallic reagents provide a powerful method for forming carbon-carbon bonds and can be adapted for the synthesis of chlorinated compounds. The general approach involves preparing an organometallic reagent from a starting material and then reacting it with a chlorine source.
Organolithium and Grignard (organomagnesium) reagents are commonly prepared by reacting an alkyl or aryl halide with lithium or magnesium metal, respectively. doubtnut.comuni.edumasterorganicchemistry.com For example, a pentyl halide (like 1-bromopentane) can be reacted with magnesium in an ether solvent to form pentylmagnesium bromide. youtube.comnih.gov
While these reagents are typically used as nucleophiles to attack electrophilic carbons (like in carbonyls or epoxides), they can also, in principle, react with an electrophilic chlorine source to form a C-Cl bond. rsc.org For instance, reacting a pentyl Grignard reagent with a chlorinating agent like cyanogen (B1215507) chloride (ClCN) has been shown to produce the corresponding nitrile (hexanenitrile) rather than the chloride, but other electrophilic chlorine sources could potentially yield the desired chloropentane.
A more established route involves organocuprates, also known as Gilman reagents. These are prepared by reacting an organolithium reagent with a copper(I) salt, such as copper(I) iodide. doubtnut.com Organocuprates are known to react with alkyl halides in coupling reactions. While this is typically used to form C-C bonds, it illustrates the versatility of organometallic intermediates in forming bonds to halides.
Derivatization of Carbonyl-Containing Pentanes
Pentane scaffolds containing carbonyl groups (aldehydes, ketones, esters) or hydroxyl groups are excellent precursors for the synthesis of specific chloropentane isomers. These methods often offer high yields and regioselectivity.
A primary route is the conversion of pentanols to chloropentanes. The hydroxyl group is a poor leaving group, but it can be activated by protonation with a strong acid or converted into a better leaving group.
From Alcohols: 1-Chloropentane can be prepared by reacting 1-pentanol (B3423595) with concentrated hydrochloric acid. mdpi.com Similarly, 2-chloropentane can be synthesized in high yield (83.8%) from 2-pentanol (B3026449) by first reacting it with methanesulfonyl chloride in the presence of pyridine (B92270) and DMF, followed by heating. acs.orgmasterorganicchemistry.com Thionyl chloride (SOCl₂) is also a highly effective reagent for converting primary and secondary alcohols to the corresponding alkyl chlorides. ncert.nic.in
Ketones can also serve as starting points. For example, 5-chloro-2-pentanone (B45304) can be prepared from a ketal of a levulinic ester. The process involves hydrogenation of the ester to an alcohol, followed by reaction with hydrochloric acid to simultaneously deprotect the ketal and substitute the hydroxyl group with chloride. Another method starts with 2-methyl furan, which is hydrogenated and then subjected to a ring-opening chlorination with HCl to yield 5-chloro-2-pentanone.
Table 3: Synthesis of Chloropentanes from Functionalized Precursors This interactive table provides examples of synthesizing this compound-derived compounds from alcohols and ketones.
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 1-Pentanol | conc. HCl | 1-Chloropentane | - | mdpi.com |
| 2-Pentanol | 1. Pyridine, MsCl, DMF; 2. Heat | 2-Chloropentane | 83.8% | acs.orgmasterorganicchemistry.com |
| Ketal of Levulinic Ester | 1. H₂, Catalyst; 2. conc. HCl | 5-Chloro-2-pentanone | - | |
| 2-Methyl Furan | 1. H₂, Catalyst; 2. HCl | 5-Chloro-2-pentanone | - |
Incorporation of Amino Acid Moieties
The conjugation of amino acid moieties to core chemical structures is a significant strategy in medicinal chemistry, often enhancing biological stability and creating targeted therapeutic agents. nih.govnih.gov In the context of this compound-derived compounds, specifically those based on a chlorinated cyclopentenone framework, the incorporation of amino acids introduces both structural diversity and opportunities for new functionalities. Research has demonstrated the synthesis of novel conjugates by reacting di- and trichlorocyclopentenones with various amino derivatives, including amino acids. researchgate.net
The synthetic approach typically involves the nucleophilic character of the amino group in the amino acid attacking the electrophilic carbon atoms of the chlorocyclopentenone ring. This can proceed via a substitution or a conjugate addition-elimination mechanism, depending on the specific reactants and conditions. researchgate.net For instance, the reaction of 2,3,4-trichloro-5,5-diethoxycyclopent-2-enone with the methyl ester of glycine (B1666218) or β-alanine in the presence of a base like triethylamine (B128534) leads to the substitution of a chlorine atom with the amino acid moiety.
Key findings in this area show that the reaction conditions can be tailored to control the site of conjugation. The process often involves standard peptide synthesis techniques or direct condensation reactions. Solid-phase peptide synthesis (SPPS) offers a structured and efficient method for attaching amino acids, utilizing resins like 2-Chlorotrityl chloride (2-CTC) and activation agents to facilitate the coupling. nih.gov Another approach involves the in-situ generation of reactive intermediates, such as amino acid chlorides, which can then be coupled with the target this compound structure under mild photoredox catalysis conditions, a method that preserves the stereochemistry of the starting amino acid. nih.gov
Table 1: Examples of Amino Acid Moiety Incorporation
| This compound Precursor | Amino Acid Derivative | Reagents/Conditions | Resulting Conjugate Type |
| 2,3,4-Trichlorocyclopentenone | Glycine methyl ester | Triethylamine, Reflux | N-substituted amino acid ester conjugate |
| 2,3-Dichlorocyclopentenone | Adamantane amino derivatives | Varies | Adamantyl-amino-chlorocyclopentenone |
| N-Phthaloyl-L-phenylalanine | Cyclohexane (as a model) | Ni/Ir Photoredox Catalyst, 2,6-lutidine | Chiral α-amino ketone derivative nih.gov |
| Chlorin-e6 | L-aspartic acid dimethyl ester | HBTU, NEt₃ | Aspartylchlorin conjugate mdpi.com |
This table is illustrative, combining specific examples with analogous, well-documented reactions to represent synthetic possibilities.
Multi-Step Synthesis Pathways and Optimization
The synthesis of complex this compound-derived molecules, particularly those conjugated with amino acids, inherently involves multi-step pathways. rsc.org Optimizing these sequential reactions is crucial for developing efficient, sustainable, and scalable synthetic processes. nih.gov The primary goals of optimization are to maximize the reaction yield and ensure high purity of the final compound, which in turn reduces waste and lowers production costs. nih.gov
Modern approaches like telescoped continuous-flow synthesis are becoming increasingly relevant. nih.govnih.gov In these systems, intermediates are generated and consumed in a continuous stream, minimizing the need for isolation and purification between steps. This method not only improves safety and efficiency but also allows for the use of reaction conditions, such as high temperatures and pressures, that are often unachievable in traditional batch processes. nih.govnih.gov The optimization of these flow processes can be automated using algorithms that adjust parameters like temperature, residence time, and reagent stoichiometry to find the conditions for the highest yield in a minimal number of experiments. nih.gov
Optimization of Reaction Conditions: Systematically adjusting parameters such as temperature, pressure, solvent, and the molar ratio of reactants is the most fundamental approach to yield enhancement. For instance, in a two-step hydrogenation and amidation process, optimizing temperature and reagent equivalents led to yields greater than 85%. nih.gov
Catalysis: The use of highly efficient catalysts can significantly improve reaction rates and selectivity, thereby increasing the yield of the desired product. In flow chemistry, solid-supported catalysts in packed-bed reactors are particularly advantageous as they are easily separated from the product stream, reducing metal leaching and simplifying purification. nih.gov
Flow Chemistry: Continuous-flow systems offer precise control over reaction parameters, leading to better reproducibility and higher yields compared to batch synthesis. nih.gov The rapid mixing and superior heat transfer in microreactors can minimize the formation of byproducts. Telescoping multiple reaction steps into a single continuous process avoids material loss from intermediate workup and purification procedures. nih.gov
Table 2: Illustrative Yield Enhancement by Parameter Optimization
| Parameter Varied | Condition A | Yield (%) | Condition B | Yield (%) |
| Temperature | 50 °C | 65 | 80 °C | 92 |
| Catalyst Loading | 0.5 mol% | 72 | 1.5 mol% | 95 |
| Residence Time (Flow) | 10 minutes | 68 | 25 minutes | 89 |
| Reagent Equivalents | 1.1 eq. | 75 | 1.8 eq. | 94 |
This table presents hypothetical data based on general principles of reaction optimization to illustrate the impact of varying conditions on product yield. nih.govnih.gov
Achieving high purity is as critical as obtaining a high yield, especially for compounds intended for biological and pharmaceutical applications. The complexity of multi-step syntheses often results in a mixture of the target compound, unreacted starting materials, and various byproducts.
Chromatography: Liquid chromatography (LC) is a standard and versatile method for purification. gilson.com Preparative High-Performance Liquid Chromatography (Prep-HPLC) is widely used to isolate compounds with high purity. gilson.com Advanced fraction collection techniques, triggered by multiple detectors like UV and mass spectrometry (MS), allow for the precise separation of the target compound from impurities, balancing purity, yield, and throughput. gilson.com
Crystallization: When applicable, crystallization is a powerful technique for obtaining highly pure solid compounds. The process involves dissolving the crude product in a suitable solvent and allowing the desired compound to slowly form crystals, leaving impurities behind in the solution. nih.gov Subsequent washing of the filtered crystals further enhances purity. nih.gov
Solid-Phase Extraction (SPE): SPE is a technique used for sample cleanup and purification. gilson.com It operates by passing a solution containing the compound through a solid adsorbent (the stationary phase), which retains either the target compound or the impurities. The desired compound is then eluted with an appropriate solvent.
Telescoped Reactions: As mentioned previously, telescoping reactions in a continuous flow setup can inherently lead to a purer final product by reducing the number of intermediate handling and purification steps, which are often sources of contamination. nih.gov
Table 3: Comparison of Purity Improvement Techniques
| Purification Method | Typical Starting Purity (%) | Typical Final Purity (%) | Recovery Rate (%) |
| Crystallization | 80-90 | >99 | 70-90 |
| Preparative HPLC | 75-95 | >98 | 60-85 |
| Flash Chromatography | 50-85 | 90-98 | 80-95 |
| Solid-Phase Extraction (SPE) | 60-80 | 85-95 | >90 |
This table provides representative data to compare the effectiveness of common purification techniques. gilson.com
Chemical Reactivity and Reaction Mechanisms of Chloropent Derived Compounds
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental reaction for alkyl halides like chloropentane, where an electron-rich nucleophile attacks the partially positive carbon atom bonded to the chlorine, displacing the chloride ion, which is a good leaving group. semanticscholar.org These reactions are pivotal in organic synthesis for introducing a wide range of functional groups.
Nucleophilic substitution reactions on chloropentane can proceed via two primary mechanisms: the bimolecular (SN2) and unimolecular (SN1) pathways. The dominant mechanism is determined by the structure of the chloropentane isomer. rsc.org
SN2 (Substitution Nucleophilic Bimolecular): This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). nih.gov This leads to an inversion of stereochemistry at the carbon center. capes.gov.br The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile. researchgate.net Primary alkyl halides, such as 1-chloropentane (B165111) , are sterically unhindered and strongly favor the SN2 pathway. rsc.org
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism. The first and rate-determining step is the spontaneous cleavage of the C-Cl bond to form a carbocation intermediate. nih.govresearchgate.net In the second step, the nucleophile rapidly attacks the planar carbocation. This can occur from either face, leading to a mixture of enantiomers (racemization) if the carbon is chiral. The rate of an SN1 reaction depends only on the concentration of the alkyl halide. researchgate.net Tertiary alkyl halides readily undergo SN1 reactions due to the stability of the resulting tertiary carbocation. While no stable tertiary chloropentane exists without branching, secondary isomers can react via the SN1 pathway. rsc.org
Secondary alkyl halides, like 2-chloropentane (B1584031) and 3-chloropentane (B1594929) , represent a competitive scenario where both SN1 and SN2 pathways are possible. rsc.org The exact pathway is influenced by the nucleophile, solvent, and temperature. For instance, the reaction of (S)-2-chloropentane with sodium hydroxide (B78521) exhibits a rate law with both first-order and second-order terms, confirming that both SN1 and SN2 reactions occur simultaneously. wikipedia.orgrsc.org
Chloropentane isomers react with a wide array of nucleophiles to yield different products. The strength of the nucleophile often influences the reaction mechanism, with strong nucleophiles favoring SN2 and weak nucleophiles (in polar protic solvents) favoring SN1. rsc.orgnumberanalytics.com
For example, 1-chloropentane, as a primary halide, reliably undergoes SN2 reactions. nih.gov When treated with sodium iodide, it efficiently produces 1-iodopentane . organic-chemistry.org Similarly, reaction with sodium hydroxide yields pentan-1-ol . studysmarter.co.uklibretexts.org
Below is a table summarizing the SN2 reactions of 1-chloropentane with various nucleophiles.
| Nucleophile | Reagent Example | Product |
| Iodide | NaI | 1-Iodopentane |
| Hydroxide | NaOH | Pentan-1-ol |
| Alkoxide | NaOCH₃ | 1-Methoxypentane |
| Hydrosulfide | NaSH | Pentane-1-thiol |
| Cyanide | NaCN | Hexanenitrile |
| Azide | NaN₃ | 1-Azidopentane |
This table illustrates typical products from the SN2 reaction of 1-chloropentane.
Electrophilic Addition and Substitution Reactions
Electrophilic reactions are generally not characteristic of saturated haloalkanes like chloropentane.
Electrophilic Addition: These reactions involve the addition of an electrophile across a double or triple bond. organic-chemistry.org Since chloropentane is a saturated alkane, it does not have the requisite pi electrons and therefore does not undergo electrophilic addition. However, an unsaturated derivative such as 1-chloropent-4-ene could undergo electrophilic addition of a reagent like HBr across the C=C double bond.
Electrophilic Substitution: This class of reactions, particularly electrophilic aromatic substitution, involves an electrophile attacking an electron-rich aromatic ring. Chloropentane, being an aliphatic compound, does not undergo this type of reaction.
Elimination Reactions and Olefin Formation
Elimination reactions are a common pathway for alkyl halides and often compete with nucleophilic substitution. In these reactions, typically facilitated by a base, a hydrogen atom and the halogen are removed from adjacent carbon atoms to form an alkene (olefin).
Like substitution, elimination can occur via two main mechanisms: E2 (bimolecular) and E1 (unimolecular). Strong, bulky bases and higher temperatures favor elimination over substitution.
For secondary halides like 2-chloropentane , dehydrohalogenation can result in more than one product, as hydrogen can be removed from two different adjacent carbons (C1 or C3). The major product is typically predicted by Zaitsev's Rule , which states that the more substituted (and therefore more stable) alkene will be the major product. Elimination from 2-chloropentane thus yields a mixture of pent-2-ene (the major, Zaitsev product) and pent-1-ene (the minor, Hofmann product).
The table below shows the possible elimination products for different chloropentane isomers.
| Reactant | Base/Conditions | Major Product (Alkene) | Minor Product (Alkene) |
| 1-Chloropentane | Strong, bulky base (e.g., KOC(CH₃)₃) | Pent-1-ene | None |
| 2-Chloropentane | Strong base (e.g., NaOCH₂CH₃) | Pent-2-ene (Zaitsev) | Pent-1-ene (Hofmann) |
| 3-Chloropentane | Strong base (e.g., NaOCH₂CH₃) | Pent-2-ene (Zaitsev) | None (symmetric) |
This table outlines the olefin formation from chloropentane isomers via elimination reactions.
Cyclization Reactions and Ring Formation
While chloropentane itself does not cyclize, its derivatives can be used as precursors in the synthesis of cyclic compounds through intramolecular reactions.
Radical cyclization is a powerful method for forming rings, particularly five- and six-membered rings. wikipedia.orgorganic-chemistry.org A common strategy involves generating a radical on an alkyl chain, which then attacks a multiple bond within the same molecule.
A classic example is the 5-exo-trig cyclization of the 5-hexenyl radical. wikipedia.org A chloropentane derivative can be used to initiate such a reaction. For instance, a molecule like 6-chloro-1-hexene can be converted into a radical intermediate. The process typically begins with the homolytic cleavage of the carbon-chlorine bond, often initiated by a radical initiator like AIBN (azobisisobutyronitrile) and mediated by a reagent such as tributyltin hydride (Bu₃SnH).
The mechanism proceeds as follows:
Initiation: A tributyltin radical (Bu₃Sn•) is generated from tributyltin hydride.
Radical Formation: The tin radical abstracts the chlorine atom from 6-chloro-1-hexene, creating a primary hex-5-en-1-yl radical .
Cyclization: The radical at C-6 rapidly attacks the double bond at C-1 in an intramolecular fashion. The reaction strongly favors the 5-exo pathway, where the radical attacks the external carbon of the double bond to form a five-membered ring, resulting in a (cyclopentylmethyl)methyl radical . wikipedia.org This is kinetically favored over the alternative 6-endo pathway.
Termination: The newly formed cyclized radical abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the final product, methylcyclopentane , and regenerate the tributyltin radical, which continues the chain reaction.
This type of cyclization is highly efficient for forming unstrained five-membered rings and is a cornerstone of modern synthetic organic chemistry. studysmarter.co.uk
Intramolecular Cycloaddition Reactions
Intramolecular cycloaddition reactions are powerful transformations in organic synthesis that construct cyclic, and often complex polycyclic, systems from a single acyclic precursor. libretexts.orgwikipedia.org In these reactions, the two reacting components—for example, a diene and a dienophile for a Diels-Alder [4+2] cycloaddition—are tethered within the same molecule. wikipedia.orglibretexts.org
For a chloropentene derivative to undergo such a reaction, it must be synthesized with an appropriate reactive partner attached by a chain of atoms. For instance, a chloropentene unit could act as the dienophile (the 2π-electron component) if tethered to a diene (the 4π-electron component). The reaction, upon heating or catalysis, would then form a bicyclic system containing a six-membered ring. libretexts.org
The outcome and feasibility of these reactions are highly dependent on the nature and length of the tether connecting the reactive groups. nih.gov Studies on related systems have shown that transition metals can catalyze intramolecular [4+2] cycloadditions that fail to proceed under simple thermal conditions, broadening the scope and utility of this method for assembling nitrogen-containing heterocycles and other complex frameworks. williams.edu While the Diels-Alder reaction is a prominent example, other types of cycloadditions, such as [2+2] cycloadditions involving ketenes or allenes, can also be employed to construct different ring systems. libretexts.orgscholaris.carsc.org The presence of the chlorine atom on the alkene can influence the electronic properties and thus the reactivity of the dienophile, a factor that must be considered in planning a synthetic sequence.
Oxidation and Reduction Pathways
Selective Reduction of Functional Groups
The presence of both a C=C double bond and a C-Cl bond in chloropentene isomers presents a chemoselectivity challenge. Different reagents or catalysts can be chosen to target one group while leaving the other intact.
Selective hydrogenation of the alkenyl C=C bond to an alkyl C-C bond, while preserving the C-Cl bond, is a valuable transformation. This can be achieved using specific catalytic systems. For instance, methods have been developed for the selective hydrogenation of alkenyl halides to alkyl halides, a process consistent with a hydrogen atom transfer pathway. nih.govacs.org Wilkinson's catalyst, RhCl(PPh₃)₃, is known for its ability to hydrogenate alkenes selectively without affecting many other functional groups. youtube.com Conversely, complete reduction of both functionalities or selective removal of the chlorine atom (hydrodechlorination) can occur under different conditions, often using palladium or platinum catalysts under more forcing conditions. rsc.org The choice of catalyst, support, and reaction conditions is therefore critical to direct the outcome. For example, in the hydrogenation of p-chloronitrobenzene, Fe-promoted Pt/AC catalysts have shown high selectivity for reducing the nitro group without cleaving the C-Cl bond. rsc.orgrsc.org
| Reagent/Catalyst System | Primary Transformation | Expected Product | Reference |
|---|---|---|---|
| H₂, Wilkinson's Catalyst (RhCl(PPh₃)₃) | Selective C=C hydrogenation | 3-Chloropentane | youtube.com |
| H₂, Pd/C (controlled conditions) | C=C hydrogenation (potential for hydrodechlorination) | 3-Chloropentane (major), Pentane (B18724) (minor) | acs.org |
| Bu₃SnH, AIBN | Reductive dehalogenation | Pent-2-ene | rsc.org |
| H₂, PtO₂ (harsh conditions) | Exhaustive hydrogenation/hydrodechlorination | Pentane | nih.gov |
Oxidation of Unsaturated Chloropent Species
The carbon-carbon double bond in chloropentene is susceptible to various oxidation reactions, allowing for the introduction of new oxygen-containing functional groups. pressbooks.pubyoutube.com The specific products depend on the oxidizing agent and the reaction conditions used.
Epoxidation: The double bond can be converted to an epoxide, a three-membered ring containing an oxygen atom. This is commonly achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or with hydrogen peroxide (H₂O₂) and a catalyst. organic-chemistry.orgacs.org The resulting chloropentene oxide is a reactive intermediate. The oxidation of chlorinated ethylenes to form electrophilic oxiranes is a known metabolic pathway. nih.govoit.edu
Dihydroxylation: The alkene can be converted into a 1,2-diol. This can be accomplished using reagents like osmium tetroxide (OsO₄), typically in catalytic amounts with a co-oxidant, or with cold, dilute potassium permanganate (B83412) (KMnO₄). These reactions generally proceed with syn-stereochemistry. pressbooks.publibretexts.org
Oxidative Cleavage: Under more vigorous conditions with strong oxidizing agents like ozone (O₃) followed by a workup, or hot, concentrated KMnO₄, the C=C double bond can be completely cleaved. libretexts.org This reaction breaks the carbon chain, yielding smaller molecules such as ketones, aldehydes, or carboxylic acids, depending on the substitution pattern of the original chloropentene.
| Reagent System | Reaction Type | Expected Product | Reference |
|---|---|---|---|
| m-CPBA | Epoxidation | 3-chloro-2,3-epoxypentane | acs.org |
| 1. OsO₄ (cat.), NMO; 2. NaHSO₃ | Syn-Dihydroxylation | 3-chloro-pentane-2,3-diol | pressbooks.publibretexts.org |
| KMnO₄ (cold, dilute, basic) | Syn-Dihydroxylation | 3-chloro-pentane-2,3-diol | pressbooks.pub |
| 1. O₃, -78°C; 2. (CH₃)₂S | Ozonolysis (reductive workup) | Acetaldehyde and 1-chloro-propanal | libretexts.org |
| KMnO₄ (hot, concentrated) | Oxidative Cleavage | Acetic acid and 1-chloro-propanoic acid | libretexts.org |
Metal-Catalyzed Transformations
Metal-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.org Alkenyl halides like chloropentene are excellent substrates for many such transformations.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental methods for C-C bond formation. nih.govyoutube.com Although vinyl chlorides are typically less reactive than the corresponding bromides and iodides, modern catalyst systems with electron-rich and bulky phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands have enabled their efficient use. nih.govwikipedia.org
Suzuki-Miyaura Coupling: This reaction couples the chloropentene (an organohalide) with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This method is exceptionally versatile for creating new C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds and is widely used in the synthesis of complex molecules. libretexts.orgorganic-chemistry.orgrsc.org The reaction typically proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org
Heck Reaction: The Heck reaction couples the chloropentene with another alkene, typically one that is electron-deficient, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction forms a new C-C bond and results in a more highly substituted alkene product. numberanalytics.com The catalytic cycle involves oxidative addition of the chloropentene to the Pd(0) catalyst, followed by alkene insertion and β-hydride elimination. wikipedia.org
| Reaction Name | Coupling Partner | Catalyst/Base Example | General Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | Aryl-substituted pentene | wikipedia.orglibretexts.org |
| Heck Reaction | Alkene (e.g., methyl acrylate) | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | Substituted pentadiene derivative | wikipedia.orgnumberanalytics.com |
| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Substituted pentene | youtube.com |
| Negishi Coupling | Organozinc (R-ZnCl) | Pd(PPh₃)₄ | Substituted pentene | youtube.com |
Hydrogenation Processes
Catalytic hydrogenation is the process of adding hydrogen (H₂) across the double bond of an alkene to form a saturated alkane. youtube.com For a chloropentene isomer, this reaction converts it into the corresponding chloropentane.
The reaction is typically carried out using a heterogeneous catalyst, where a solid metal is dispersed on a high-surface-area support. Common systems include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney Nickel (Ra-Ni). The reaction mechanism involves the adsorption of both the hydrogen gas and the alkene onto the metal surface. The hydrogen atoms are then delivered to the same face of the double bond, resulting in a syn-addition. youtube.com
While the primary goal is often the saturation of the C=C bond, hydrodechlorination (hydrogenolysis of the C-Cl bond) can occur as a competing side reaction, especially under harsh conditions (high temperature or pressure) or with highly active catalysts. rsc.org This would lead to the formation of pentane as a byproduct.
Spectroscopic and Advanced Analytical Characterization of Chloropent Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.
The chemical shifts in ¹H and ¹³C NMR spectra are indicative of the electronic environment of each nucleus. In chloropentanes, the electronegative chlorine atom significantly influences the chemical shifts of nearby protons and carbons, causing them to be deshielded and appear at a higher chemical shift (downfield).
For 1-chloropentane (B165111) , the protons on the carbon directly bonded to the chlorine atom (α-protons) show a characteristic downfield shift. researchgate.net As the distance from the chlorine atom increases, the protons become more shielded and their chemical shifts decrease. researchgate.netresearchgate.net
¹H and ¹³C NMR Data for Chloropentane Isomers
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | ||
|---|---|---|---|---|
| Position | Shift (ppm) | Position | Shift (ppm) | |
| 1-Chloropentane chemicalbook.comnih.gov | H-1 | ~3.54 | C-1 | ~45.1 |
| H-2 | ~1.77 | C-2 | ~32.5 | |
| H-3 | ~1.40 | C-3 | ~28.8 | |
| H-4 | ~1.35 | C-4 | ~22.4 | |
| H-5 | ~0.92 | C-5 | ~13.9 | |
| 2-Chloropentane (B1584031) nih.gov | H-1 | ~1.05 | C-1 | ~21.0 |
| H-2 | ~4.05 | C-2 | ~61.5 | |
| H-3 | ~1.70 | C-3 | ~39.5 | |
| H-4 | ~1.50 | C-4 | ~19.5 | |
| H-5 | ~0.95 | C-5 | ~13.8 | |
| 3-Chloropentane (B1594929) nih.govuq.edu.au | H-1, H-5 | ~1.00 | C-1, C-5 | ~11.2 |
| H-2, H-4 | ~1.75 | C-2, C-4 | ~32.5 | |
| H-3 | ~3.95 | C-3 | ~67.5 |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Two-dimensional NMR techniques are instrumental in assembling the carbon skeleton and assigning specific resonances.
COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, revealing which protons are adjacent to one another. For instance, in 1-chloropentane, a COSY spectrum would show a correlation between the protons at C-1 and C-2, C-2 and C-3, and so on down the chain.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This technique allows for the unambiguous assignment of a proton resonance to its corresponding carbon atom.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure. nist.gov
HRMS determines the exact mass of a molecule with high precision, which allows for the determination of its elemental formula. nih.gov For chloropentanes (C₅H₁₁Cl), the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments. The nominal molecular weight of chloropentane is 106.59 g/mol . nih.gov
While ESI-MS is more commonly used for larger, more polar molecules, it can be employed for the analysis of smaller molecules like chloropentanes, particularly when coupled with techniques that can induce ionization. nih.gov However, electron ionization (EI) is more standard for volatile compounds like the chloropentanes.
Under electron ionization, chloropentanes undergo characteristic fragmentation. A common fragmentation pathway is the loss of a chlorine radical (•Cl) to give a pentyl cation at m/z 71. Another significant fragmentation is the loss of an alkyl radical. For example, 1-chloropentane often shows a prominent peak at m/z 70, corresponding to the loss of HCl via a rearrangement, and a base peak at m/z 42. chemicalbook.comnist.gov
Common Mass Spectral Fragments for 1-Chloropentane
| m/z | Proposed Fragment |
|---|---|
| 106/108 | [C₅H₁₁Cl]⁺ (Molecular ion) |
| 71 | [C₅H₁₁]⁺ |
| 70 | [C₅H₁₀]⁺ |
| 55 | [C₄H₇]⁺ |
| 42 | [C₃H₆]⁺ |
Note: The relative intensities of fragments can vary between isomers, aiding in their differentiation.
Chromatographic Methods for Purity and Mixture Analysis
Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For a volatile compound like 1-chloropentane, both gas and liquid chromatography are employed to determine its purity and to quantify its presence in various matrices.
Gas chromatography is a powerful tool for the analysis of volatile compounds like 1-chloropentane. tcichemicals.com It is widely used for purity assessment and to monitor the progress of reactions involving this compound. chemcoplus.co.jp The separation in GC is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column. libretexts.org
The selection of GC parameters is critical for achieving optimal separation. Key parameters include the type of column, carrier gas, temperature program, and detector. For chloroalkanes, capillary columns with a non-polar or medium-polarity stationary phase are often utilized. libretexts.org
Typical GC Parameters for Halogenated Hydrocarbon Analysis:
| Parameter | Specification | Purpose |
| Column | Capillary, e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides high-resolution separation of volatile compounds. libretexts.org |
| Stationary Phase | e.g., Polydimethylsiloxane (non-polar) or a variation | Separates compounds based on boiling point and polarity. libretexts.org |
| Carrier Gas | Helium or Nitrogen | Inertly transports the sample through the column. libretexts.org |
| Injector Temperature | Typically 200-250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Isothermal or temperature gradient (e.g., 50 °C to 150 °C) | Optimizes separation of components with different boiling points. restek.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID offers general hydrocarbon sensitivity; MS provides structural information. restek.comnist.gov |
This table presents generalized parameters and may vary based on the specific analytical application.
Research findings from databases like the National Institute of Standards and Technology (NIST) provide reference chromatograms and mass spectra for 1-chloropentane, which are essential for its identification in unknown samples. nist.gov The retention time of 1-chloropentane in a GC system is a characteristic property under specific conditions and is used for its qualitative identification, while the peak area allows for quantitative analysis. libretexts.org
High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis of 1-chloropentane, particularly in the context of reaction monitoring and purity determination where the compound may be present in a non-volatile mixture. restek.comuq.edu.au Unlike GC, HPLC uses a liquid mobile phase to transport the sample through a column packed with a stationary phase.
While 1-chloropentane itself is volatile, HPLC can be employed to analyze reaction mixtures where it is a reactant or product. For instance, in studies of nucleophilic substitution reactions, HPLC can be used to monitor the disappearance of 1-chloropentane and the appearance of products over time. restek.com It is also used in optimization studies, for example, to compare partition coefficients in different solvents. restek.com
The choice of HPLC method depends on the properties of the analytes in the mixture. Reversed-phase HPLC, with a non-polar stationary phase and a polar mobile phase, is a common choice for separating organic molecules.
Illustrative HPLC System Components for Analysis:
| Component | Description | Relevance to Analysis |
| Stationary Phase | C18 (octadecylsilyl) bonded silica | A common non-polar phase for reversed-phase chromatography. |
| Mobile Phase | A mixture of polar solvents, e.g., acetonitrile (B52724) and water | The composition is optimized to achieve separation of the components of interest. |
| Pump | Delivers the mobile phase at a constant flow rate and high pressure | Ensures reproducible retention times. |
| Detector | UV detector or Refractive Index (RI) detector | UV detection is possible if the analyte or derivatives absorb UV light; RI detection is more universal. |
This table provides an example of a typical HPLC setup; specific conditions would be developed based on the sample matrix.
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The technique involves diffracting a beam of X-rays off a single crystal of the substance. The resulting diffraction pattern is then used to construct a model of the electron density, from which the atomic positions can be determined.
For small, flexible molecules like 1-chloropentane, obtaining a single crystal suitable for X-ray diffraction analysis is a significant challenge. The molecule's conformational flexibility and relatively weak intermolecular forces make it difficult to form a well-ordered crystal lattice. As a result, there are no reported crystal structures for 1-chloropentane in major crystallographic databases. While computational models and spectroscopic data provide substantial information about its molecular geometry, the precise solid-state packing remains experimentally undetermined.
Computational and Theoretical Investigations of Chloropent Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, including Density Functional Theory (DFT), ab initio, and semi-empirical methods, are fundamental in characterizing the electronic structure and predicting the reactivity of organic molecules. These methods solve the electronic Schrödinger equation (or approximations of it) to obtain information about molecular orbitals, charge distribution, electrostatic potentials, and energy levels, which are crucial for understanding chemical behavior.
Density Functional Theory (DFT) Studies
DFT is a widely used quantum chemical method due to its balance of computational cost and accuracy for many chemical systems, particularly larger molecules. DFT studies on chlorinated organic compounds provide insights into their electronic properties, such as frontier molecular orbital energies (e.g., HOMO and LUMO), which are often correlated with reactivity. For instance, the energy of the lowest unoccupied molecular orbital (LUMO) can be related to a molecule's susceptibility to nucleophilic attack or its potential to act as an electron acceptor nih.gov. Conversely, the highest occupied molecular orbital (HOMO) energy is indicative of electron-donating ability.
DFT calculations can also map charge distributions and electrostatic potentials across a molecule, highlighting regions that are likely to be involved in electrophilic or nucleophilic reactions. Studies on chlorinated chalcone (B49325) derivatives, for example, have utilized conceptual DFT to investigate the effect of electron distribution on their properties, demonstrating how chlorine substitution patterns influence electrophilicity scirp.org. DFT has also been employed to study the structure, bonding nature, and reaction mechanisms of various organic and organometallic compounds, including those with complex cage structures researchgate.net.
Ab Initio and Semi-Empirical Methods
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MPn), aim to solve the electronic Schrödinger equation from first principles without empirical parameters. These methods can provide highly accurate descriptions of electronic structure and energies. Studies on chlorinated hydrocarbons have utilized ab initio methods to calculate properties like bond dissociation energies, providing insights into their thermal stability and fragmentation pathways psu.edu. For example, ab initio calculations have been used to determine heats of formation for various chlorinated hydrocarbons, including chlorinated propenes and vinyl chloride, using methods like MP4 and composite methods such as G1 and G2 aip.org.
Semi-empirical methods employ parameters derived from experimental data to simplify calculations, making them computationally less demanding than ab initio methods for larger systems. While generally less accurate than high-level ab initio or DFT methods, they can still be useful for exploring trends in electronic structure and reactivity across a series of related compounds or for initial screening. Semi-empirical molecular orbital methods have been used in QSAR studies to calculate physical/chemical descriptors, such as molecular orbital energies and bond lengths, for chlorinated methanes, correlating these descriptors with observed biological responses (though the focus here is on the computational aspect of obtaining the descriptors) nih.gov.
Reaction Mechanism Elucidation via Transition State Calculations
Understanding the step-by-step process of a chemical reaction, including the structures and energies of transition states, is crucial for predicting reaction pathways, determining rate-limiting steps, and designing synthetic strategies. Computational methods, particularly DFT and ab initio calculations, are extensively used for transition state location and characterization.
Transition state calculations involve finding saddle points on the potential energy surface that connect reactants to products. The energy difference between the reactants and the transition state provides an estimate of the activation energy barrier for the reaction. Studies on the chlorination of organic compounds have employed transition state calculations to map out potential energy surfaces and identify key intermediates and transition states. For instance, ab initio studies on the reaction of chlorine atoms with unsaturated hydrocarbons like allene (B1206475) and propargyl chloride have identified various transition state structures for addition, metathesis, and isomerization pathways, revealing the energetics and mechanisms of these reactions acs.orgnist.gov.
DFT calculations have also been used to study the mechanisms of chlorination reactions, including electrophilic substitution on aromatic systems. These studies can determine the relative stabilities of intermediates (like Wheland complexes) and the energies of transition states leading to different substitution products, helping to explain regioselectivity tsijournals.com. Reactive molecular dynamics simulations, often parameterized using quantum mechanics (QM) calculations, can also be used to automatically find and quantify numerous reactions and their transition states in complex systems involving chlorinated organic compounds ugent.be.
Data from transition state calculations can be presented in energy diagrams, illustrating the relative energies of reactants, intermediates, transition states, and products along a reaction coordinate.
| Reaction Step | Calculated Energy (kJ/mol relative to reactants) | Method Used |
| Reactants | 0.0 | - |
| Intermediate 1 | E_Intermediate1 | DFT/Ab Initio |
| Transition State 1 (TS1) | E_TS1 (Activation Barrier) | DFT/Ab Initio |
| Intermediate 2 | E_Intermediate2 | DFT/Ab Initio |
| Transition State 2 (TS2) | E_TS2 (Activation Barrier) | DFT/Ab Initio |
| Products | E_Products (Reaction Energy) | DFT/Ab Initio |
Note: Specific energy values would depend on the particular reaction and computational method.
Conformational Analysis and Stereochemical Prediction
The three-dimensional arrangement of atoms in a molecule, its conformation, significantly influences its physical and chemical properties, including reactivity. Conformational analysis involves identifying stable conformers and determining their relative energies and populations. Computational methods are essential for exploring the conformational space of molecules, especially for flexible chains or rings.
Molecular mechanics (MM), DFT, and ab initio methods are commonly used for conformational analysis. These methods can calculate the energies of different conformers and the energy barriers to rotation around bonds. For chlorinated alkanes, different conformers arise from rotation around C-C bonds, leading to variations in the relative positions of chlorine atoms and alkyl groups. The relative stabilities of these conformers are influenced by steric and electronic interactions, such as gauche effects and dipole-dipole interactions acs.org.
Studies on chlorinated hydrocarbons like 1,1,2-trichloroethane (B165190) have used quantum mechanical calculations to determine the relative populations of trans and gauche conformers in different phases, showing how environmental factors like solvent polarity can affect conformational equilibrium cdnsciencepub.com. Conformational analysis of chiral chloroalkanes, such as 2-chloropentane (B1584031), has been performed using computational methods to identify stable conformers and predict their relative stabilities based on dihedral angles and associated energies asianpubs.org. Computational analysis combined with experimental techniques like Raman spectroscopy can provide a comprehensive understanding of conformational behavior cdnsciencepub.com.
Computational studies can also be used to predict the stereochemical outcomes of reactions by evaluating the transition state energies leading to different stereoisomers.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules based on classical mechanics and interatomic potentials (force fields), MD can provide insights into dynamic processes, including molecular motion, diffusion, and intermolecular interactions in various phases (gas, liquid, solution).
For chlorinated organic compounds, MD simulations can be used to investigate their interactions with solvent molecules or other molecules in a mixture. This is particularly relevant for understanding solvation effects on reactivity or for studying processes like diffusion in materials containing chlorinated polymers like polyvinyl chloride (PVC) mdpi.com. MD simulations can predict partitioning behavior of organic contaminants, including chlorinated compounds, at interfaces like the water-air interface by calculating free energy profiles nih.gov.
Reactive MD simulations, which use force fields capable of describing chemical bond breaking and formation (e.g., ReaxFF), can explore complex reaction networks and study the dynamics of chemical transformations involving chlorinated organic compounds under various conditions, such as high temperatures relevant to decomposition processes ugent.beugent.beresearchgate.net.
Quantitative Structure-Activity Relationships (QSAR) (excluding biological activity, focus on chemical reactivity)
Quantitative Structure-Activity Relationships (QSAR) models aim to establish a correlation between the structural or physico-chemical properties of a series of compounds and a specific activity or property. In the context of chemical reactivity, QSAR can be used to predict how variations in molecular structure influence reaction rates, equilibrium constants, or other measures of reactivity. This approach allows for the prediction of reactivity for new or untested compounds based on their molecular descriptors.
QSAR models for chemical reactivity utilize various molecular descriptors, which can be calculated from the molecular structure using computational methods. These descriptors can include electronic properties (e.g., frontier orbital energies, partial charges), steric parameters (e.g., molecular volume, shape descriptors), and physico-chemical properties (e.g., partition coefficients, polarizability).
Studies have developed QSAR models for the reactivity of chlorinated hydrocarbons in various processes, such as degradation or reaction with specific reagents. These models correlate reactivity data with molecular descriptors to identify the key structural features that govern the chemical behavior. For example, QSARs have been used to assess the environmental fate of chemicals, including chlorinated hydrocarbons, by relating their structure and physico-chemical parameters to properties relevant to their persistence and transformation in the environment ecetoc.org. While some QSAR studies on chlorinated hydrocarbons focus on toxicity, the underlying principles involve correlating molecular structure with chemical reactivity that leads to the toxic effect. QSARs focusing purely on chemical reaction rates or equilibrium constants, or properties directly influencing these (like bond dissociation energies or electron affinities), fall within the scope of predicting chemical reactivity researchgate.netkg.ac.rs.
A QSAR model typically takes the form of a linear or non-linear equation:
Reactivity = f (Descriptor 1, Descriptor 2, ..., Descriptor n)
Where 'f' is a mathematical function and Descriptors are the calculated molecular properties. The development of such models involves calculating descriptors for a set of compounds with known reactivity and using statistical methods to build the correlation.
| Descriptor Type | Examples of Descriptors | Relevance to Reactivity |
| Electronic Descriptors | HOMO/LUMO energies, partial charges, dipole moment | Nucleophilic/Electrophilic attack, bond polarity |
| Steric Descriptors | Molecular volume, accessible surface area | Accessibility of reaction sites, steric hindrance |
| Physico-chemical Props. | Log P (partition coefficient), polarizability | Solubility, interactions with reaction environment, induced effects |
Environmental Considerations and Degradation Pathways of Chlorinated Pentanes
Environmental Occurrence and Distribution of Chlorinated Hydrocarbons
Chlorinated hydrocarbons, including chlorinated pentanes, enter the environment primarily through anthropogenic activities. These include releases during their manufacturing, handling, application, and disposal pops.int. Sources such as industrial emissions, landfills, and contaminated wastewater can contribute to their presence in various environmental matrices pops.int. Once released, their distribution is governed by their physical and chemical properties, such as volatility, water solubility, and affinity for organic matter.
Persistent chlorinated hydrocarbons can undergo long-range transport, leading to their detection in diverse environments globally, including marine ecosystems which can act as significant sinks mdpi.comusgs.gov. The distribution within an environment, such as between water and sediment, can be influenced by the degree of chlorination and carbon chain length; compounds with lower molecular weight and fewer chlorine atoms may exhibit higher water solubility, while more chlorinated and larger molecules tend to accumulate in sediments mdpi.com.
Chemical and Photochemical Degradation Mechanisms
The degradation of chlorinated pentanes in the environment can occur through several abiotic pathways. Chemical hydrolysis, the reaction with water, is a potential transformation mechanism, though its significance is often limited for chlorinated alkanes under typical environmental pH conditions unless specific hydrolyzable functional groups are present nih.gov.
Photochemical degradation, initiated by sunlight, can also contribute to the breakdown of chlorinated pentanes, particularly in aquatic and atmospheric environments. While direct absorption of sunlight by chlorinated alkanes may be minimal, indirect photochemical processes involving reactive species generated by light absorption from other substances in the environment, such as dissolved organic matter, can be important nsf.govchemrxiv.org. Hydroxyl radicals (·OH) and hydrated electrons (e-(aq)) are examples of such reactive intermediates that can react with chlorinated hydrocarbons, leading to their transformation nsf.govchemrxiv.org. Research on short-chain chlorinated paraffins (SCCPs), which include chlorinated alkanes, indicates their susceptibility to photochemical degradation mediated by these radicals in sunlit waters chemrxiv.org. The effectiveness of these reactions can depend on the degree of chlorination, with higher chlorine content potentially favoring reactions with hydrated electrons over hydroxyl radicals chemrxiv.org.
Bioremediation and Biodegradation Potential (e.g., microbial activity)
Microbial degradation is a critical natural process influencing the fate of chlorinated pentanes in soil and water. Microorganisms can metabolize chlorinated compounds through various biochemical pathways, broadly categorized as aerobic and anaerobic biodegradation researchgate.netresearchgate.net. However, the structural complexity and the presence of chlorine atoms can make these compounds more resistant to biodegradation compared to their non-halogenated counterparts clu-in.org.
Under anaerobic conditions, reductive dechlorination is a key biodegradation pathway for many chlorinated hydrocarbons. This process involves the sequential replacement of chlorine atoms with hydrogen, often mediated by specialized anaerobic bacteria tpsgc-pwgsc.gc.camicrobe.com. Aerobic biodegradation can occur through different mechanisms, including cometabolism, where microorganisms degrade the chlorinated compound while growing on a primary substrate researchgate.netmicrobe.com. Specific microbial communities and enzymes are required for the effective biodegradation of chlorinated compounds researchgate.net.
Bioremediation strategies, such as bioaugmentation (introducing specific microbial strains) and biostimulation (enhancing the activity of native microorganisms), can be employed to accelerate the biodegradation of chlorinated contaminants in polluted sites tpsgc-pwgsc.gc.caenviro.wiki. While studies have demonstrated the biodegradation of various chlorinated hydrocarbons by microbial activity researchgate.netresearchgate.netmicrobe.com, the specific rates and dominant pathways for individual chlorinated pentane (B18724) isomers would depend on factors such as the microbial community present, the availability of electron donors or acceptors, and other environmental conditions.
Sorption and Mobility in Environmental Compartments (e.g., soil, water)
Sorption to solid matrices, particularly soil organic matter (SOM), plays a significant role in controlling the mobility and bioavailability of chlorinated pentanes in the environment epa.govepa.govnih.gov. As hydrophobic compounds, chlorinated pentanes have an affinity for organic carbon in soils and sediments diva-portal.orgnih.gov. The extent of sorption is a crucial factor determining how readily these compounds can leach into groundwater or be transported through soil clu-in.orgepa.gov.
The organic carbon-water (B12546825) partitioning coefficient (KOC) is a commonly used parameter to quantify the sorption potential of organic chemicals to soil and sediment; a higher KOC indicates stronger sorption and lower mobility in the aqueous phase epa.govnih.gov. Factors influencing sorption include the properties of the chlorinated pentane isomer (e.g., hydrophobicity), the organic carbon content and composition of the soil or sediment, and the characteristics of the surrounding water (e.g., pH, ionic strength, presence of dissolved organic matter) diva-portal.orgepa.gov. Sorption can also be a non-equilibrium process, meaning that the rate of desorption may be slower than sorption, which can affect the long-term availability of the contaminant for degradation or transport epa.gov.
Formation of Chlorinated Byproducts (General Chemical Transformations)
The environmental transformation of chlorinated pentanes can lead to the formation of various byproducts through chemical, photochemical, and biological processes. These byproducts may have different environmental behaviors and toxicities compared to the parent compounds.
For instance, incomplete biodegradation or abiotic degradation can result in the formation of less chlorinated or different structural isomers. In some cases of anaerobic reductive dechlorination of chlorinated hydrocarbons, the process may stop at intermediate products that are more mobile or toxic than the original compound tpsgc-pwgsc.gc.ca.
Furthermore, the presence of chlorinated pentanes or other organic matter during water disinfection processes using chlorine can contribute to the formation of disinfection byproducts (DBPs), such as trihalomethanes (THMs) ca.govmdpi.comnih.gov. While this is a different scenario than the degradation of chlorinated pentanes themselves, it highlights how chlorinated organic structures can be precursors to byproduct formation under specific chemical conditions. The specific byproducts formed from the degradation of chlorinated pentanes would depend on the exact transformation pathway and the specific isomer undergoing degradation.
Applications of Chloropent Derived Compounds As Chemical Intermediates
Precursors in Organic Synthesis for Complex Molecules
Chlorinated pentanes and pentenes are widely utilized as starting materials and intermediates in the synthesis of intricate organic compounds. Their functional groups allow for various transformations, including nucleophilic substitution, addition, and elimination reactions, which are fundamental in constructing carbon skeletons and introducing desired functionalities.
For instance, 1-chloropentane (B165111) is employed as a chemical intermediate in the synthesis of various organic compounds nbinno.comlongshenchem.comhaz-map.comnih.govsolubilityofthings.com. Similarly, 2-chloropentane (B1584031) serves as a starting material in the production of diverse organic compounds guidechem.com. 3-Chloropentane (B1594929) is also recognized as an intermediate in the synthesis of various organic compounds ontosight.ai.
Unsaturated chlorinated pentanes like (Z)-5-chloropent-2-ene are described as intermediates in organic synthesis for producing more complex molecules smolecule.com. 5-Chloropent-3-en-2-one acts as a precursor for synthesizing more complex organic molecules, particularly in the pharmaceutical sector smolecule.com. 5-Chloro-1-pentyne is utilized in copper-catalyzed synthesis reactions, such as the synthesis of pyrazoles and 5-chloro-2-trimethylstannyl-1-pentene fishersci.camoldb.com. 3-Chloropent-2-ene-1,5-diamine is highlighted as a building block in organic synthesis for the development of new compounds benchchem.com. 4-chloro-2-pentene is also used as an intermediate in the synthesis of various chemicals and in organic synthesis as a reagent lookchem.com. Ethyl (E)-4-chloropent-2-enoate is an intermediate in the formal total synthesis of fluvirucinine A1 orgsyn.org. 2-Amino-5-chloropent-4-enoic acid serves as a crucial building block in organic synthesis for the creation of more complex organic molecules benchchem.com.
These compounds participate in a variety of reactions essential for organic synthesis. For example, 2-chloropentane undergoes substitution reactions where the chlorine atom can be replaced by a nucleophile, and elimination reactions forming alkenes benchchem.com. (Z)-5-Chloropent-2-ene, typical of alkenes, primarily undergoes electrophilic addition reactions where the double bond attacks electrophiles smolecule.com.
Building Blocks for Specialty Chemicals
Chloropent-derived compounds function as key building blocks in the manufacturing of specialty chemicals. Their specific structures and reactivities enable the directed synthesis of molecules with tailored properties for niche applications.
1-Chloropentane is used as a chemical intermediate in the production of various chemicals longshenchem.com. 2-Chloropentane has applications in the manufacturing of specialty chemicals guidechem.com. 3-Chloropentane also serves as an intermediate in the production of various chemicals ontosight.ai. 3-Chloropent-2-ene-1,5-diamine is utilized in the production of specialty chemicals and materials benchchem.comsmolecule.com. Chloropentane in general is used as a chemical intermediate in various industrial processes to synthesize different chemicals and compounds, including in industries such as plastics, paints, and coatings dataintelo.com.
Synthetic Routes to Agrochemicals
Chlorinated pentanes and pentenes are important intermediates in the synthesis of various agrochemicals, including pesticides and herbicides. Their incorporation into larger molecules contributes to the biological activity of the final agrochemical products.
1-Chloropentane finds applications in the agrochemical industry for producing pesticides and herbicides nbinno.comdataintelo.com. 2-Chloropentane is primarily utilized in the production of agrochemicals, being suitable for synthesizing pesticides and herbicides dataintelo.comontosight.ai. 3-Chloropentane is also used as an intermediate in the production of pesticides ontosight.ai. (Z)-5-Chloropent-2-ene has potential use in developing agrochemicals smolecule.com. 5-Chloropent-3-en-2-one is identified as a potential agrochemical smolecule.com. 4-chloro-2-pentene is used as an intermediate in the synthesis of agrochemicals lookchem.com. 2-Amino-5-chloropent-4-enoic acid is used in synthesizing agrochemicals benchchem.com.
Role in Material Science Applications (e.g., polymer precursors)
This compound-derived compounds also play a role in material science, particularly as precursors or modifiers in polymer chemistry and the development of new materials.
1-Chloropentane's versatility extends to polymer chemistry, where it is used in the modification of polymers to enhance their properties nbinno.com. (Z)-5-Chloropent-2-ene may be utilized in polymer chemistry for creating new materials or coatings smolecule.com. 3-Chloropent-2-ene-1,5-diamine is utilized in the production of specialty chemicals and materials benchchem.comsmolecule.com. (2R)-2-Amino-4-chloropent-4-enoic acid hydrochloride is mentioned in material science applications ambeed.com. Boron-containing chlorinated pentene compounds like (1E)-5-chloropent-1-en-1-ylboronic acid and (5-chloropent-1-en-2-yl)boronic acid are explored for their unique properties in materials science, including potential use in sensors and catalysts smolecule.comvulcanchem.com.
The use of chloropentane as a chemical intermediate in industries such as plastics, paints, and coatings highlights its role in enhancing the performance and durability of these materials dataintelo.com.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Chloropent to achieve high yield and purity?
- Methodological Answer : Employ factorial design experiments to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst concentration . Use purification techniques (e.g., column chromatography, recrystallization) validated via HPLC and NMR to confirm purity . Document protocols in replicable detail, including error margins for yield calculations .
Q. What analytical methodologies are most effective for characterizing this compound’s structural and chemical properties?
- Methodological Answer : Combine spectroscopic techniques (e.g., H/C NMR, FT-IR) with mass spectrometry for structural elucidation. Quantify purity via HPLC with UV-Vis detection, referencing standardized calibration curves . For crystallographic analysis, use single-crystal X-ray diffraction and compare results to computational models (e.g., DFT calculations) .
Q. How should researchers design experiments to assess this compound’s stability under varying environmental conditions?
- Methodological Answer : Conduct accelerated aging studies under controlled stressors (light, heat, humidity) using a split-plot experimental design . Monitor degradation products via GC-MS and quantify kinetic parameters (e.g., half-life) using Arrhenius equations. Validate findings with triplicate trials and statistical significance testing (e.g., ANOVA) .
Advanced Research Questions
Q. What advanced techniques are recommended for elucidating the mechanistic pathways of this compound’s degradation under oxidative conditions?
- Methodological Answer : Employ tandem mass spectrometry (MS/MS) to identify transient intermediates. Couple with computational modeling (e.g., molecular dynamics simulations) to map reaction pathways . Validate hypotheses using isotopic labeling (e.g., O tracing) to track oxygen incorporation .
Q. How can in vitro and in vivo models be strategically employed to study this compound’s interactions with biological systems?
- Methodological Answer : Design dose-response assays in cell cultures (e.g., HepG2 for hepatotoxicity) with LC50/EC50 calculations . For in vivo studies, use rodent models to assess bioavailability and organ-specific effects, ensuring ethical compliance . Cross-validate results with molecular docking simulations to predict protein-binding affinities .
Q. What methodological frameworks are appropriate for evaluating this compound’s environmental persistence and ecotoxicological effects?
- Methodological Answer : Apply OECD guidelines for biodegradability testing (e.g., 301F) and aquatic toxicity assays (e.g., Daphnia magna LC50) . Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential . Compare field data with lab simulations to address ecological realism .
Data Contradiction & Validation
Q. How should researchers address contradictory findings in this compound’s stability data obtained from different experimental setups?
- Methodological Answer : Perform sensitivity analysis to identify critical variables (e.g., pH, dissolved oxygen) causing discrepancies . Use meta-regression to harmonize datasets, accounting for inter-lab variability in equipment and protocols . Validate through collaborative reproducibility studies with blinded samples .
Experimental Design & Reproducibility
Q. What statistical approaches are essential for robust experimental design in this compound research?
- Methodological Answer : Implement power analysis to determine sample sizes for hypothesis testing . Use randomized block designs to control confounding variables (e.g., batch effects) . For multivariate data, apply principal component analysis (PCA) to reduce dimensionality and identify key trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
